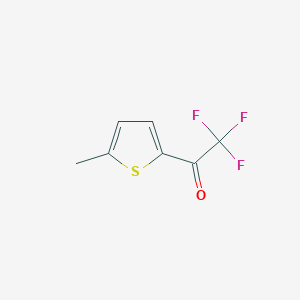![molecular formula C19H18N2O3 B3110877 3'H-Cyclopropa[8,25][5,6]fullerene-C70-3'-carboxylic acid CAS No. 180777-24-6](/img/structure/B3110877.png)
3'H-Cyclopropa[8,25][5,6]fullerene-C70-3'-carboxylic acid
Descripción general
Descripción
3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid: is a derivative of fullerene C70, a molecule composed of 70 carbon atoms arranged in a spherical structure. This compound features a cyclopropane ring fused to the fullerene core and a carboxylic acid functional group. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid typically involves the cyclopropanation of fullerene C70 followed by the introduction of a carboxylic acid group. The cyclopropanation can be achieved using diazo compounds under photochemical or thermal conditions. The carboxylation step often involves the use of carbon dioxide or carboxylating agents in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products:
Oxidation: Oxidized fullerene derivatives.
Reduction: Alcohol derivatives of the fullerene.
Substitution: Ester derivatives of the fullerene.
Aplicaciones Científicas De Investigación
Chemistry: 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid is used as a building block for the synthesis of more complex fullerene derivatives. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules within its fullerene core. Additionally, its antioxidant properties are studied for potential therapeutic applications.
Industry: In the industrial sector, this compound is explored for use in organic photovoltaics and electronic devices. Its ability to accept and donate electrons makes it a valuable component in the development of advanced materials for energy storage and conversion.
Mecanismo De Acción
The mechanism by which 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid exerts its effects is largely dependent on its interaction with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating its binding to various molecular targets. The fullerene core can participate in electron transfer processes, making it an effective antioxidant and electron acceptor in photovoltaic applications.
Comparación Con Compuestos Similares
Fullerene C60: Another well-known fullerene with 60 carbon atoms, used in similar applications but with different reactivity due to its smaller size.
Methanofullerene derivatives: Compounds with methano groups attached to the fullerene core, used in organic electronics and photovoltaics.
Phenyl-C71-butyric acid methyl ester: A fullerene derivative used in organic photovoltaics, known for its high electron mobility.
Uniqueness: 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid is unique due to the presence of both a cyclopropane ring and a carboxylic acid group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-10-6-5-9-15(17)18-13-16(21-24-18)19(22)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAVGCOLLSVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


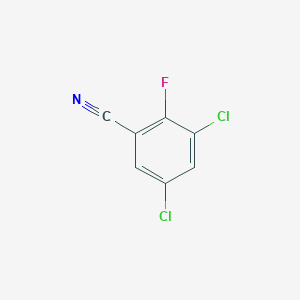
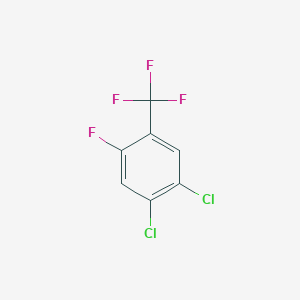
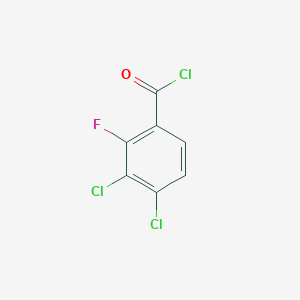

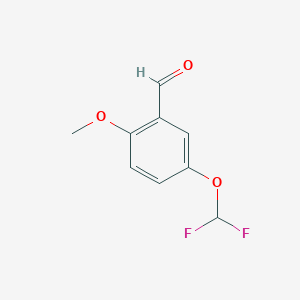
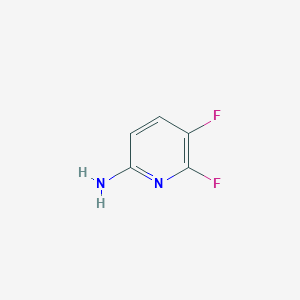


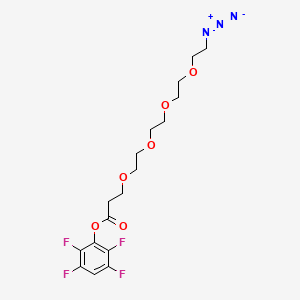
![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)
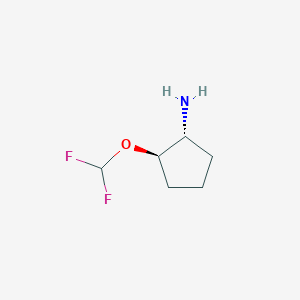
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)

